Phosphocreatine
Overview
Description
Synthesis Analysis
Phosphocreatine is synthesized in the body from creatine and ATP, primarily in the liver, kidneys, and pancreas, before being transported to muscle tissues. The synthesis involves a reversible reaction catalyzed by the enzyme creatine kinase. This enzyme transfers a phosphate group from ATP to creatine, forming phosphocreatine and ADP. Studies such as those by Kernec et al. (1996) have shown that phosphocreatine synthesis by mitochondria isolated from rat skeletal muscle does not depend upon external ADP, indicating a significant role of mitochondrial creatine kinase in this process (Kernec, F., Le Tallec, N., Nadal, L., Begue, J., & Le Rumeur, E., 1996).
Molecular Structure Analysis
Phosphocreatine consists of a creatine molecule esterified with a phosphate group. This structure allows it to act as an energy reservoir, especially in tissues with high, fluctuating energy demands such as muscle and brain tissues. The phosphate group in phosphocreatine is bound to the creatine molecule via a high-energy phosphoanhydride bond, similar to the bonds found in ATP, making it a ready source of phosphate for ATP synthesis.
Chemical Reactions and Properties
The primary function of phosphocreatine in cells is to quickly regenerate ATP from ADP, a reaction catalyzed by creatine kinase. This process is vital during the initial stages of intense physical activity when the demand for ATP surpasses its synthesis rate. Phosphocreatine can donate its phosphate group to ADP, forming ATP and creatine. This reaction is reversible, and the equilibrium favors the formation of ATP in muscle cells.
Physical Properties Analysis
Phosphocreatine is a highly soluble compound in water, which is essential for its role in cellular energy metabolism. It exists in equilibrium with creatine and ATP within the cell, allowing it to rapidly respond to changes in energy demand. The solubility and rapid kinetics of phosphocreatine make it an efficient energy buffer, particularly in skeletal muscle and brain tissue where rapid ATP regeneration is necessary.
Chemical Properties Analysis
The chemical stability of phosphocreatine is influenced by pH and temperature, with its hydrolysis to creatine and inorganic phosphate being more favorable at acidic pH values. This property is essential for its biological function, as it ensures that phosphocreatine can provide a quick supply of energy under various physiological conditions. Additionally, the high-energy bond between the phosphate group and creatine provides a significant amount of energy upon hydrolysis, which is crucial for the rapid regeneration of ATP in muscle cells.
Scientific Research Applications
Cardiac Health : Phosphocreatine inhibits angiotensin II-induced proliferation and collagen synthesis in neonatal rat cardiac fibroblasts, indicating potential applications in cardiac health (Wei & Wang, 2015). It also demonstrates cardioprotective effects in vascular surgery and reduces the risk of cardiac complications in various surgeries (Mastroroberto et al., 1995).
Neuroprotection : Phosphocreatine is neuroprotective after transient focal cerebral ischemia-reperfusion injury, potentially related to apoptosis-regulating proteins (Li, Wang, & Zhao, 2012). It offers in vivo neuroprotection in conditions like hereditary creatine transporter deficiency (Perasso et al., 2009).
Muscle Metabolism : Phosphocreatine plays a central role in energy homeostasis in muscle cells (Guimarães-Ferreira, 2014). It improves skeletal muscle metabolism in patients with chronic heart failure (Adamopoulos et al., 1993).
Renal Health : Phosphocreatine improves renal function in ischemic injury scenarios (Rodriguez et al., 1991).
Dermatology : It's a major energy phosphometabolite in human skin, with applications in cutaneous surgery and dermatology (Zemtsov, Ng, & Xue, 1989).
Mitochondrial Function : Phosphocreatine recovery kinetics are used in studies of pathologies due to primary or secondary mitochondrial malfunction (Iotti et al., 1993).
Cardiac Arrhythmia : It may reduce recurrence of paroxysmal atrial fibrillation in coronary heart disease patients (Liu, Yu, & Yin, 2013) and serves as a potential antiarrhythmic drug for acute myocardial infarction patients (Ruda MYa et al., 1988).
Energy Metabolism : Phosphocreatine levels are used to study the metabolic state of human muscle during exercise and recovery (Taylor et al., 1983).
Future Directions
Given the utility of phosphocreatine to recycle ATP, the most plausible therapeutic potentials for its use involve conditions caused by energy shortage or by increased energy requirements - such as in ischemic stroke and other cerebrovascular diseases . It is also taken as a supplement by some professional athletes as a means to perhaps increase short bursts of muscle strength or energy for professional athletics .
properties
IUPAC Name |
2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
922-32-7 (di-hydrochloride salt) | |
Record name | Phosphocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0058776 | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phosphocreatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
449.1±47.0 °C at 760 mmHg | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration. | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Phosphocreatine | |
CAS RN |
67-07-2 | |
Record name | Phosphocreatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphocreatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHOSPHOCREATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Phosphocreatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-195 °C | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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